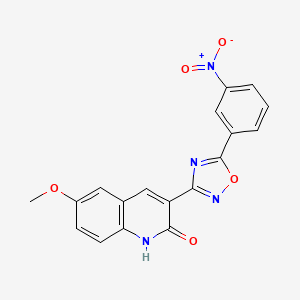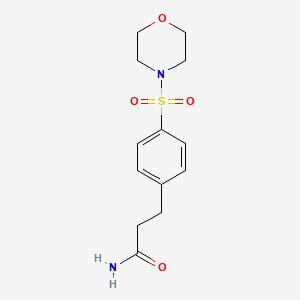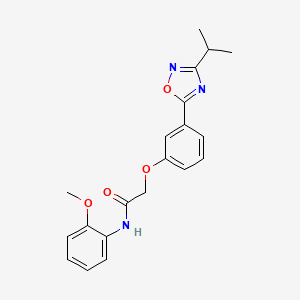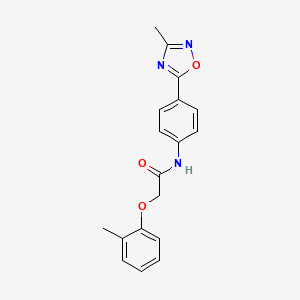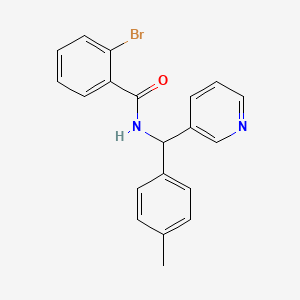
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as JNJ-4796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their broad range of biological activities.
Mechanism of Action
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its specificity for BRD4, which makes it an attractive target for cancer research. However, one limitation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, researchers are exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. Its specificity for BRD4 makes it an attractive target for cancer research, and its anti-inflammatory effects may have potential in the treatment of autoimmune disorders. While there are limitations to its use in lab experiments, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide represents a promising avenue for future research.
Synthesis Methods
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIZLPMNUJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

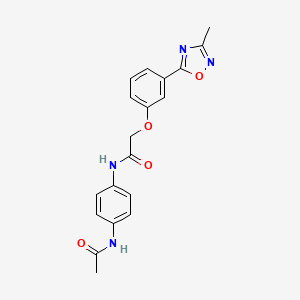

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
